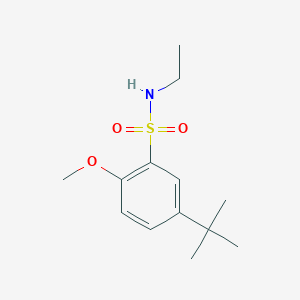

(3-Methylpiperidin-4-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Methylpiperidin-4-yl)methanol” is a chemical compound with the CAS Number: 1546095-71-9 . It has a molecular weight of 129.2 and is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “(3-Methylpiperidin-4-yl)methanol” is 1S/C7H15NO/c1-6-4-8-3-2-7(6)5-9/h6-9H,2-5H2,1H3 . This indicates that the compound has a piperidine ring with a methyl group at the 3rd position and a methanol group at the 4th position.Physical And Chemical Properties Analysis

“(3-Methylpiperidin-4-yl)methanol” has a density of 0.926±0.06 g/cm3 at 20 ºC 760 Torr . Its boiling point is 200.8±13.0℃ at 760 Torr .Aplicaciones Científicas De Investigación

Catalytic Applications

Catalytic methylation of phenol using methanol showcases the synergistic effect of Cu and Co in Cu1−xCoxFe2O4 ferrospinels, demonstrating enhanced catalytic performance and selectivity towards 2,6-xylenol production. This process underlines the significance of methanol in facilitating methyl group transfer reactions, highlighting its role in the synthesis of chemical intermediates (Mathew et al., 2002)[https://consensus.app/papers/cu–co-synergism-cu1−xcoxfe2o4—catalysis-aspects-mathew/62a0a28ad34f5bddbba5e2c38a98bc00/?utm_source=chatgpt]. Furthermore, the use of methanol as both a C1 synthon and H2 source for N-methylation of amines underscores its potential in organic synthesis, offering a clean and cost-effective method for the production of N-methylated amines (Sarki et al., 2021)[https://consensus.app/papers/simple-rucl3‐catalyzed-n‐methylation-amines-transfer-sarki/c649e3d65ca955f687153fadbea2bef8/?utm_source=chatgpt].

Methanol Synthesis and Utilization

Methanol synthesis through CO2 hydrogenation demonstrates the conversion of CO2 to a valuable product, methanol, which plays a crucial role in reducing CO2 emissions and serving as an energy carrier for hydrogen storage. This synthesis process involves various catalytic systems and reaction conditions to optimize methanol production (Gao & Au, 2000)[https://consensus.app/papers/hydrogenation-methanol-yba2cu3o7-catalyst-gao/b4fbbc23e6145606a748b6e8c28c7c30/?utm_source=chatgpt]. Additionally, the application of methanol in biodiesel production through transesterification of vegetable oils in supercritical methanol without a catalyst presents an environmentally friendly and efficient method for producing biodiesel, a renewable and clean engine fuel alternative (Demirbaş, 2002)[https://consensus.app/papers/biodiesel-oils-transesterification-methanol-demirbaş/21454512f16457afa601d314a1225eef/?utm_source=chatgpt].

Biotechnological Applications

Engineering Escherichia coli for methanol conversion into specialty chemicals leverages methanol as a feedstock for the biological production of value-added chemicals. By incorporating methanol assimilation pathways, this approach facilitates the bioconversion of methanol into compounds such as naringenin, demonstrating methanol's potential as a renewable resource in biotechnological applications (Whitaker et al., 2017)[https://consensus.app/papers/engineering-conversion-methanol-specialty-chemicals-whitaker/373455b47b3a5c93877580edf26182dc/?utm_source=chatgpt]. The advancements in methylotrophic bacteria, specifically Methylobacterium extorquens, further exemplify the use of methanol as a substrate for the production of value-added products, offering insights into the metabolic pathways and engineering strategies for exploiting methanol in industrial biotechnology (Ochsner et al., 2014)[https://consensus.app/papers/methylobacterium-extorquens-applications-ochsner/68f61c8db7a45c4a9d4c9bb404e57b20/?utm_source=chatgpt].

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, including “(3-Methylpiperidin-4-yl)methanol”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are being utilized in different therapeutic applications . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic applications.

Propiedades

IUPAC Name |

(3-methylpiperidin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-8-3-2-7(6)5-9/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJGVPVNAHDKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylpiperidin-4-yl)methanol | |

CAS RN |

1546095-71-9 |

Source

|

| Record name | (3-methylpiperidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)

![1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2961290.png)

![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)

![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)

![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)

![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)

![(E)-4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2961304.png)

![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)